N-(1-amino-2-methylpropyl)-4-methylbenzamide
Description
Properties
CAS No. |
791575-93-4 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-(1-amino-2-methylpropyl)-4-methylbenzamide |
InChI |
InChI=1S/C12H18N2O/c1-8(2)11(13)14-12(15)10-6-4-9(3)5-7-10/h4-8,11H,13H2,1-3H3,(H,14,15) |
InChI Key |
PCIPCTLKWOCDRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Benzoyl Chloride Intermediate Route
This method involves a three-step sequence starting from methyl 4-formylbenzoate (1 ):
- Chlorination : Conversion of methyl 4-formylbenzoate to 4-(chloromethyl)benzoyl chloride (4 ) using thionyl chloride or PCl₃, achieving near-quantitative yields.
- Amide Formation : Reaction of 4 with 1-amino-2-methylpropane (a ) in chloroform at 0–5°C, yielding 4-(chloromethyl)-N-(1-amino-2-methylpropyl)benzamide (5 ) with 60% efficiency.
- Reduction : Final reduction of 5 using NaBH₄ or LiAlH₄ in tetrahydrofuran (THF) to produce N-(1-amino-2-methylpropyl)-4-methylbenzamide, with isolated yields of 10–25%.
- Strict temperature control (<5°C) during chlorination to prevent side reactions.
- Anhydrous solvents to avoid hydrolysis of intermediates.
Reductive Amination Approach
An alternative one-pot strategy avoids chlorination:
- Condensation : React 4-methylbenzaldehyde with 1-amino-2-methylpropane in methanol under reflux to form an imine intermediate.
- Reduction : Treat the imine with sodium cyanoborohydride (NaBH₃CN) at pH 5–6 (acetic acid buffer) to yield the target compound directly.
- Higher overall yield (35–45%) compared to the benzoyl chloride route.
- Simplified purification due to fewer byproducts.
Synthetic Optimization and Characterization
Reaction Parameter Optimization
| Parameter | Benzoyl Chloride Route | Reductive Amination |
|---|---|---|
| Temperature (°C) | 0–5 (Step 1) | 25–40 (Reflux) |
| Solvent | Chloroform | Methanol |
| Catalyst/Reagent | None | NaBH₃CN |
| Yield (%) | 10–25 | 35–45 |
Structural Confirmation
- NMR :
- ¹H NMR (CDCl₃): δ 7.65 (d, 2H, aromatic), 6.45 (s, 1H, NH), 3.20 (m, 1H, CH(CH₃)₂), 2.35 (s, 3H, CH₃).
- Mass Spectrometry : Molecular ion peak at m/z 220.3 [M+H]⁺.
Critical Analysis of Methodologies
- Benzoyl Chloride Route : Limited by low yields in the final reduction step, likely due to steric hindrance from the 2-methylpropyl group.
- Reductive Amination : More efficient but requires precise pH control to avoid over-reduction of the imine.
Industrial-scale synthesis favors the reductive amination method for its operational simplicity and scalability. Recent advances in flow chemistry have further improved yields to ~50% by enhancing mixing efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-amino-2-methylpropyl)-4-methylbenzamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or nitroso derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry: N-(1-amino-2-methylpropyl)-4-methylbenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It can be used to investigate the mechanisms of enzyme inhibition or activation.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for modifications that can lead to the development of pharmaceuticals with specific therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(1-amino-2-methylpropyl)-4-methylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Substituent Length and Complexity: The target compound’s short, branched substituent (1-amino-2-methylpropyl) contrasts with the elongated hexyl chain in Compound 109, a potent HDAC inhibitor. Longer chains may enhance enzyme binding via hydrophobic interactions, suggesting the target compound could exhibit lower HDAC potency but improved selectivity for specific isoforms . Ispinesib’s bulky quinazolinone group enables strong KSP inhibition, highlighting how complex substituents expand target scope .
Functional Group Impact :
- Procarbazine’s hydrazine group enables DNA alkylation, a mechanism distinct from HDAC or KSP inhibition. The target compound’s primary amine may instead facilitate hydrogen bonding in enzyme active sites .
Antimicrobial Derivatives :
- Derivatives with halogenated or methoxy groups (e.g., –8) exhibit antimicrobial properties, suggesting the target compound’s methyl and amine groups could be optimized for similar applications .
Physicochemical and Drug-Likeness Properties
The substituent’s hydrophobicity and hydrogen-bonding capacity influence solubility, logP, and bioavailability:
Table 2: Physicochemical Comparison
Key Observations:
- The target compound’s lower molecular weight and moderate logP align with Lipinski’s rules, suggesting favorable oral bioavailability compared to bulkier analogs like Ispinesib .
- Primary amines (as in the target compound) may improve solubility over purely hydrophobic substituents (e.g., Compound 109) .
Binding and Selectivity Trends
- HDAC Inhibitors : Compound 109’s HDAC1/3 potency correlates with its extended substituent, which likely occupies the enzyme’s hydrophobic channel. The target compound’s shorter chain may limit this interaction but could improve selectivity for specific HDAC isoforms .
- KSP Inhibitors : Ispinesib’s binding energy (-5.2 kcal/mol) reflects strong interactions with the KSP ATP-binding pocket. Simpler substituents (e.g., the target compound) are unlikely to achieve comparable binding without structural optimization .
Biological Activity
N-(1-amino-2-methylpropyl)-4-methylbenzamide is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and other biological activities. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features an amine group that can form hydrogen bonds with biological molecules and an aromatic ring that participates in π-π interactions. These structural characteristics are crucial for its interaction with various biological targets.
The mechanism of action for this compound involves:
- Hydrogen Bonding : The amino group can interact with specific receptors or enzymes, modulating their activity.
- Aromatic Interactions : The aromatic ring enhances binding affinity through π-π stacking interactions, which can influence the compound's efficacy in biological systems .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study reported that compounds with similar structures showed promising results against colon carcinoma cells .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon) | 15 | Inhibition of Kinesin Spindle Protein (KSP) |
| MCF-7 (Breast) | 20 | Induction of Apoptosis |
| A549 (Lung) | 18 | Cell Cycle Arrest (G2/M Phase) |
Other Pharmacological Effects
In addition to anticancer properties, this compound has been studied for other biological activities:
- Anti-inflammatory Effects : Similar compounds have shown the ability to reduce inflammation markers in vitro.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains .
Case Studies
-
In Vivo Studies on Tumor Models :
A study evaluated the in vivo efficacy of this compound in HCT-116 colon carcinoma models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent . -
Mechanistic Insights from Cellular Assays :
Live-cell imaging assays demonstrated that treatment with this compound led to an increase in mitotic defects among treated cells, indicating a disruption in normal cell division processes .
Q & A
Q. What spectroscopic and crystallographic methods are essential for characterizing the structural purity of N-(1-amino-2-methylpropyl)-4-methylbenzamide?
To ensure structural fidelity, researchers should employ a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.74 ppm for aromatic protons and δ 167.3 ppm for carbonyl carbons) to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : Electrospray ionization (ESI) for molecular ion confirmation (e.g., m/z 488.6 [M+H]⁺) .
- X-ray Crystallography : Refinement via programs like SHELXL to resolve bond lengths, angles, and torsional conformations. For example, SHELX-based analysis can verify the spatial arrangement of the 4-methylbenzamide moiety .
Q. How can researchers optimize the synthetic yield of this compound using coupling reagents?
Key steps include:
- Reagent Selection : Compare coupling agents like HBTU (yield: 48%) versus DCC or EDCI, noting steric effects from the 2-methylpropyl group .
- Solvent and Temperature : Acetonitrile or DMF at 50–80°C to enhance reaction kinetics while minimizing racemization .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water to isolate the product .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models for benzamide derivatives?
- Metabolite Analysis : Quantify unchanged compound in target tissues (e.g., brain) via LC-MS to confirm bioavailability, as demonstrated for PET ligand N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N,4-dimethylbenzamide .
- Autoradiography : Validate target engagement (e.g., mGlu1 receptor binding in cerebellar tissues) to reconcile in vitro affinity (e.g., Ki = 13.6 nM) with in vivo efficacy .
- Structural Analogs : Synthesize derivatives with modified substituents (e.g., 4-phenoxy vs. 4-methyl groups) to assess pharmacokinetic-pharmacodynamic relationships .
Q. How can molecular docking and crystallographic data predict the binding affinity of benzamide derivatives to target proteins?
Q. What methodologies assess the antimicrobial efficacy of metal complexes derived from benzamide ligands?
- Synthesis : Coordinate This compound with Pd(II) or Pt(II) salts (e.g., K2PtCl4) in ethanol/water under reflux .
- Bioactivity Testing :
- In vitro agar diffusion assays against S. aureus and C. albicans, comparing zones of inhibition to ampicillin and fluconazole controls .
- Minimum Inhibitory Concentration (MIC) determination via microbroth dilution (range: 2–64 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
